molecular formula C11H17NO2 B13609579 1-(3-ethoxy-2-methoxyphenyl)-N-methylmethanamine

1-(3-ethoxy-2-methoxyphenyl)-N-methylmethanamine

Cat. No.: B13609579
M. Wt: 195.26 g/mol
InChI Key: MDJJOTDHBWRQQR-UHFFFAOYSA-N
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Description

1-(3-ethoxy-2-methoxyphenyl)-N-methylmethanamine is an organic compound that belongs to the class of phenylmethanamines It is characterized by the presence of an ethoxy group and a methoxy group attached to a phenyl ring, along with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethoxy-2-methoxyphenyl)-N-methylmethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-ethoxy-2-methoxybenzaldehyde.

    Reductive Amination: The benzaldehyde is subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction results in the formation of the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethoxy-2-methoxyphenyl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenylmethanamines with different functional groups.

Scientific Research Applications

1-(3-ethoxy-2-methoxyphenyl)-N-methylmethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-ethoxy-2-methoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(3-ethoxy-2-methoxyphenyl)acrylaldehyde: This compound shares a similar phenyl ring structure with ethoxy and methoxy groups but differs in the presence of an acrylaldehyde group.

    (3-ethoxy-2-methoxyphenyl)(methyl)sulfane: This compound has a similar phenyl ring structure but contains a sulfane group instead of a methylamine group.

Uniqueness

1-(3-ethoxy-2-methoxyphenyl)-N-methylmethanamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

1-(3-ethoxy-2-methoxyphenyl)-N-methylmethanamine

InChI

InChI=1S/C11H17NO2/c1-4-14-10-7-5-6-9(8-12-2)11(10)13-3/h5-7,12H,4,8H2,1-3H3

InChI Key

MDJJOTDHBWRQQR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OC)CNC

Origin of Product

United States

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